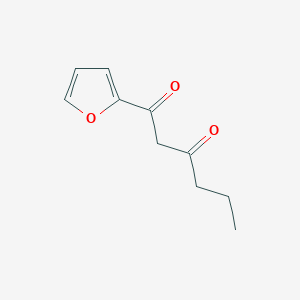
1-(Furan-2-yl)hexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)hexane-1,3-dione is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms. This compound is characterized by the presence of a furan ring attached to a hexane-1,3-dione moiety. Furans are known for their significant pharmacological and biological activities, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)hexane-1,3-dione can be synthesized through various methods, including multicomponent reactions and catalytic processes. One common method involves the reaction of 1,3-diketones with furan-2-carbaldehyde under acidic conditions. The Paal-Knorr synthesis is another well-known method for preparing substituted furans, where 1,4-diketones are cyclized in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carbonyl groups in the hexane-1,3-dione moiety can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives of hexane-1,3-dione.
Substitution: Substituted furans with various functional groups.
Applications De Recherche Scientifique
1-(Furan-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mécanisme D'action
The mechanism of action of 1-(Furan-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to alterations in cellular processes .
Comparaison Avec Des Composés Similaires
2-Acetylfuran: Another furan derivative with similar structural features but different reactivity and applications.
Furfural: A furan compound used in the production of resins and as a solvent.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives
Uniqueness: 1-(Furan-2-yl)hexane-1,3-dione is unique due to its specific combination of a furan ring and a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(furan-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3 |
Clé InChI |
RKZWTYXXZMMIPH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



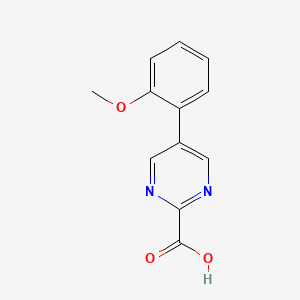
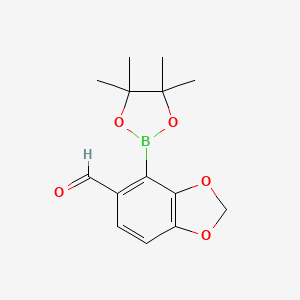
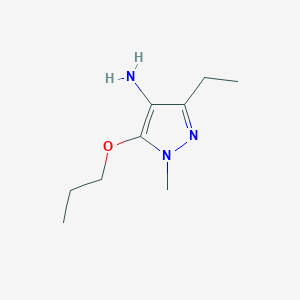

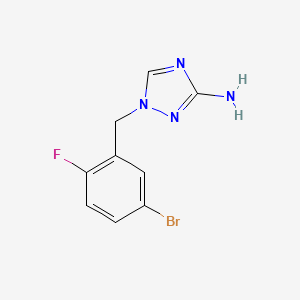

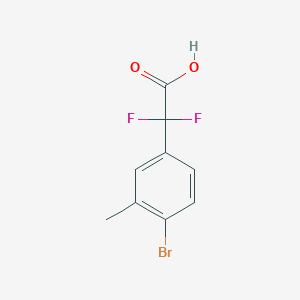
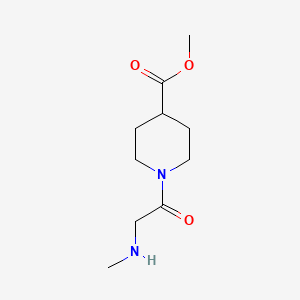
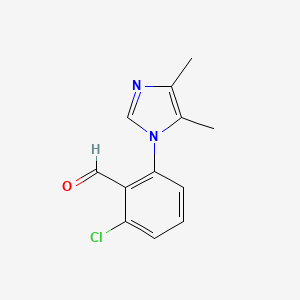
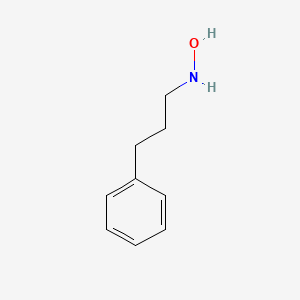
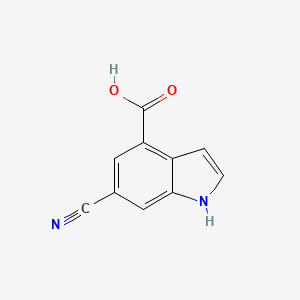

![4',5'-Dimethyl-1h,4'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13626494.png)
